1-Methylpyrazolidine-3,5-dione

説明

Synthesis Analysis

An efficient and regioselective procedure for the synthesis of di-, tri- and fully-substituted pyrazolidine-3,5-diones on a solid-phase format has been described . This method involves the use of microwave irradiation, which provides significant rate enhancement . Another study reported the synthesis of pyrazolidine-3,5-dione and 1-phenylpyrazolidine-3,5-dione using hydrazine, phenylhydrazine, and diethyl malonate by different methods .Molecular Structure Analysis

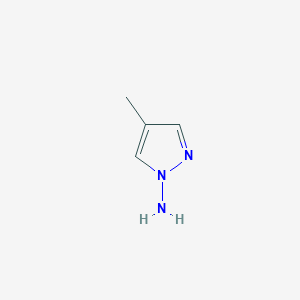

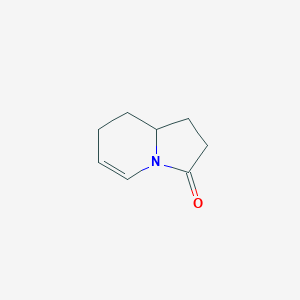

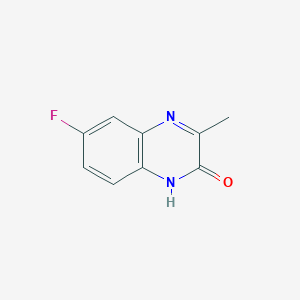

The molecular structure of 1-Methylpyrazolidine-3,5-dione consists of a pyrazolidine core with a methyl group attached to one of the nitrogen atoms and two carbonyl groups at the 3 and 5 positions .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it has been reported that 1,1,1,3,3,3-hexafluoro-2-propanol facilitates the unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes, resulting in the formation of unprecedented mesoionic triazolones .科学的研究の応用

Heterocyclic Derivatives Synthesis

1-Methylpyrazolidine-3,5-dione is used in the synthesis of various heterocyclic derivatives. For instance, its reaction with active nitriles and acrylonitriles under phase transfer catalysis conditions yields novel heterocyclic compounds like pyrano[2,3-c]pyrazoles and pyrazolyl-thiazole. These derivatives have potential applications in the development of pharmaceuticals and agrochemicals due to their unique structural properties (Khodairy & El-sayed, 2014).

Biological Activity Exploration

The derivatives of pyrazolidine-3,5-diones, including those related to this compound, show a range of biological activities. Their interaction with different chemical entities can lead to the formation of compounds with diverse biological functions. For instance, the reaction of 1-phenylpyrazolidine-3,5-dione with different aldehydes under basic conditions leads to products with potential pharmaceutical relevance (Mohamed et al., 2016).

Antimicrobial Agent Development

This compound serves as a precursor in the synthesis of antimicrobial agents. Its derivatives, formed through reactions with various primary and secondary amines, have demonstrated efficacy against bacterial strains such as E. coli and S. aureus. These findings highlight its potential use in developing new antimicrobial treatments (Bharadwaj et al., 2011).

Oxidation Reactions

In the field of organic chemistry, this compound is involved in oxidation reactions. The aerobic oxidation of its monosubstituted derivatives in the presence of manganese(III) acetate leads to the formation of hydroperoxides. This reaction is significant in the synthesis of various organic compounds with potential applications in different chemical industries (Rahman & Nishino, 2003).

Pharmaceutical DevelopmentThe compound's derivatives have been explored as inhibitors of cAMP phosphodiesterase, an enzyme involved in cellular signal transduction. This suggests potential applications in the development of pharmaceutical agents targeting diseases related to cell signaling dysfunctions [(Novinson et al., 1975)]

Recent Scientific Research Applications of this compound (2023)

Palladium-Catalyzed Cycloadditions

A recent study focused on designing 5-vinyloxazolidine-2,4-diones, inspired by a fungicide, as new precursors for π-allylpalladium zwitterionic intermediates. This led to the development of palladium-catalyzed asymmetric (5+3) cycloaddition with azomethine imines and (3+2) cycloaddition with 1,1-dicyanoalkenes, showing the potential of this compound derivatives in advanced organic synthesis (Guo et al., 2023).

Antibacterial Activity

3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, a compound related to this compound, was synthesized and found to exhibit moderate antibacterial activity against S. aureus and E. coli. This indicates the potential of this compound derivatives in developing new antibacterial agents (Angelov et al., 2023).

Anticancer Agents

Recent research includes synthesizing piperazine-2,3-dione derivatives, which act as selective interleukin 4 induced protein 1 (IL4I1) inhibitors. These compounds may be useful in treating IL4I1-related diseases like endometrial, ovarian, and triple-negative breast cancers, showcasing the potential of this compound derivatives in oncology (Abdel-Magid, 2023).

Solubility and Stability Improvement in Pharmaceuticals

A study explored the improvement of Lurasidone Hydrochloride’s solubility and stability through higher-order complex formation with Hydroxypropyl-β-cyclodextrin. Lurasidone Hydrochloride contains the isoindole-1,3-dione ring, a structure related to this compound, suggesting its derivatives could enhance pharmaceutical properties (Gamboa-Arancibia et al., 2023)

作用機序

While the specific mechanism of action for 1-Methylpyrazolidine-3,5-dione is not mentioned in the retrieved papers, pyrazolidine-3,5-dione derivatives have been reported to exhibit diverse biological activities, including anti-tumor, anti-HIV, anti-inflammatory, COX-2 inhibition, as well as marked anti-metastatic activities .

将来の方向性

特性

IUPAC Name |

1-methylpyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-6-4(8)2-3(7)5-6/h2H2,1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPISCWESNJUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632953 | |

| Record name | 1-Methylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99170-99-7 | |

| Record name | 1-Methylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3362375.png)

![1H-Imidazo[4,5-c]quinoline, 1-methyl-](/img/structure/B3362419.png)

![4,5,6,7,8,9-hexahydrocycloocta[c]furan-1(3H)-one](/img/structure/B3362441.png)